[(1-benzothiophen-2-yl)methyl](2-fluoroethyl)amine hydrochloride
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Overview
Description
(1-benzothiophen-2-yl)methylamine hydrochloride is a chemical compound that features a benzothiophene ring system substituted with a methyl group and a fluoroethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-benzothiophen-2-yl)methylamine hydrochloride typically involves the following steps:
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through the cyclization of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides in the presence of a base.
Attachment of the Fluoroethylamine Moiety: The fluoroethylamine group can be attached through nucleophilic substitution reactions using 2-fluoroethylamine and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(1-benzothiophen-2-yl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: 2-fluoroethylamine, sodium hydride, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
(1-benzothiophen-2-yl)methylamine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anti-cancer properties.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of (1-benzothiophen-2-yl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades .
Comparison with Similar Compounds
Similar Compounds
2-aminobenzothiazole: Known for its medicinal properties and used as a building block in drug synthesis.
2-mercaptobenzothiazole: Widely used in the rubber industry as a vulcanization accelerator.
Uniqueness
(1-benzothiophen-2-yl)methylamine hydrochloride is unique due to its combination of a benzothiophene ring with a fluoroethylamine moiety, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives .
Properties
CAS No. |
2648947-40-2 |
---|---|
Molecular Formula |
C11H13ClFNS |
Molecular Weight |
245.7 |
Purity |
95 |
Origin of Product |
United States |
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